molecular formula C19H36O4 B12645977 Tetradecyl hydrogen glutarate CAS No. 94278-11-2

Tetradecyl hydrogen glutarate

Cat. No.: B12645977
CAS No.: 94278-11-2
M. Wt: 328.5 g/mol
InChI Key: DZYGVFPSXZLOMT-UHFFFAOYSA-N
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Description

Tetradecyl hydrogen glutarate (C14H29O·C5H7O4) is a monoester derivative of glutaric acid, where one carboxylic acid group is esterified with a tetradecyl (C14) alkyl chain, leaving the other carboxylic group free.

Properties

CAS No.

94278-11-2

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

5-oxo-5-tetradecoxypentanoic acid

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-19(22)16-14-15-18(20)21/h2-17H2,1H3,(H,20,21)

InChI Key

DZYGVFPSXZLOMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl hydrogen glutarate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glutaric acid and tetradecanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Glutaric acid and tetradecanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Tetradecyl hydrogen glutarate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetradecyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing glutaric acid and tetradecanol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Glutarate esters vary in esterification degree (mono- vs. diesters) and alkyl chain length, significantly affecting their properties:

Compound Ester Type Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Structural Features
Ethyl Hydrogen Glutarate Monoester 160.17 118–120 (1.5 mmHg) Low in water Free carboxylic acid; polar head
Diethyl Glutarate (DEG) Diester 202.21 ~285 (at 1 atm) Lipophilic Fully esterified; high lipophilicity
Dimethyl Glutarate Diester 160.17 ~215 (at 1 atm) Moderate Short-chain ester; volatile
Diisobutyl Glutarate Diester 244.33 >250 Low in water Branched alkyl chain; hydrophobic
Tetradecyl Hydrogen Glutarate Monoester ~328.4 (calculated) Estimated >300 Very low Long alkyl chain; amphiphilic

Key Observations :

  • Diester lipophilicity increases with chain length and branching (e.g., diisobutyl vs. dimethyl), reducing water solubility but improving membrane permeability .
  • This compound ’s long alkyl chain likely increases hydrophobicity, making it suitable for lipid-based formulations or sustained-release systems.

Mechanistic Insights :

  • Shorter-chain diesters (e.g., dimethyl) hydrolyze rapidly, releasing acidic metabolites that reduce local pH, causing irritation .
  • Longer/branched chains (e.g., diisobutyl, tetradecyl) resist hydrolysis, reducing acute toxicity but increasing environmental persistence .

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